Product packaging for uvp1 gene product(Cat. No.:CAS No. 125623-70-3)

uvp1 gene product

Cat. No.: B1178150
CAS No.: 125623-70-3
Attention: For research use only. Not for human or veterinary use.
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Description

The uvp1 gene product is a protein encoded by the uvp1 gene found on bacterial plasmids such as R46 . This recombinant protein is a member of the DNA invertase/resolvase family and exhibits site-specific recombination activity . In research applications, the Uvp1 protein has been shown to bind a specific resolution (res) site on DNA and catalyze the resolution of cointegrate molecules, both in vitro and in vivo within E. coli recA- cells . Its mechanism of action involves enhancing the recombinational activity of bacterial cells and cooperating with other genes, such as mucAB, in the DNA repair process, which contributes to enhanced UV survival . A key area of study for this protein is its role in the site-specific resolution of the 5'-conserved segment (5'-CS) of the adjacent integron In1, a genetic element often associated with antibiotic resistance cassettes . This activity is believed to help maintain plasmid stability and may contribute to generating diversity among integron gene cassettes . This product is labeled "For Research Use Only" (RUO). RUO products are specialized tools exclusively tailored for laboratory research applications, such as fundamental biological studies and drug discovery . They are not intended for use in diagnostic or therapeutic procedures.

Properties

CAS No.

125623-70-3

Molecular Formula

C8H9BrClN

Synonyms

uvp1 gene product

Origin of Product

United States

Primary Structure Characteristics

The uvp1 gene of plasmids such as pR and R46 in Escherichia coli encodes the Uvp1 protein. nih.govresearchgate.netnih.govliberumbio.com Studies involving synthesis in E. coli minicells indicate that the Uvp1 protein has an apparent molecular weight of approximately 20 kDa. nih.gov Analysis of the nucleotide sequence of the uvp1 gene reveals an open reading frame capable of encoding a protein composed of 198 amino acids. nih.govliberumbio.comunipd.it The primary structure of a protein refers to the linear sequence of its amino acids, ordered from the amino-terminal (N) end to the carboxyl-terminal (C) end. rsb.org.ukwikipedia.org This specific sequence dictates the subsequent folding and formation of higher-order structures and functional domains within the protein. rsb.org.ukwikipedia.org

Characteristic Value/Description Source
Organism Escherichia coli ontosight.ainih.govliberumbio.com
Apparent Molecular Weight ~20 kDa nih.gov
Number of Amino Acids 198 nih.govliberumbio.comunipd.it
Protein Family Serine Recombinase (Resolvase/DNA Invertase) nih.govresearchgate.netexpasy.orgebi.ac.uk

Conserved Serine Residue Within the Catalytic Domain

A defining feature of serine recombinases, including the Uvp1 protein, is the presence of a conserved serine residue located within the catalytic domain. expasy.orgebi.ac.uk This serine residue is directly involved in the enzymatic mechanism of site-specific DNA recombination. expasy.orgebi.ac.uk During the process of DNA strand cleavage and re-ligation catalyzed by serine recombinases, a transient covalent phosphoprotein linkage is formed between the conserved serine residue and the DNA backbone. expasy.org This mechanism allows for the conservation of phosphodiester bond energy, facilitating the recombination reaction without the need for high-energy cofactors. expasy.org The presence and conservation of this serine residue are critical for the catalytic activity of Uvp1. expasy.orgebi.ac.uk

N Terminal Catalytic and Dimerization Domains

The molecular architecture of serine recombinases, such as Uvp1, includes an N-terminal domain that harbors both catalytic and dimerization functions. expasy.orgebi.ac.uk This N-terminal region is characterized by an αβ fold, typically consisting of a five-stranded mixed β-sheet surrounded by several alpha helices. expasy.orgebi.ac.uk The catalytic machinery responsible for DNA cleavage and re-ligation resides within this domain, utilizing the conserved serine residue. expasy.orgebi.ac.uk Furthermore, this N-terminal domain is also crucial for the dimerization of the protein, a step often required for the formation of the active complex that interacts with DNA. expasy.orgebi.ac.uknih.govwikipedia.org Dimerization brings the catalytic domains of two protein monomers into the correct spatial arrangement to act on the DNA substrate. nih.govwikipedia.org

C Terminal Helix Turn Helix Dna Binding Domain

Regulatory Elements and Transcription Factors Affecting uvp1 Gene Expression

Transcriptional regulation is a primary mechanism controlling gene expression, often involving the interaction of transcription factors with specific DNA sequences known as regulatory elements. nih.govwikipedia.orgstanford.edu These regulatory elements, including promoters and enhancers, are typically located near or within the gene they regulate. wikipedia.orgstanford.edu Transcription factors are proteins that bind to these elements to either activate or repress transcription. youtube.comnih.govwikipedia.org

For the uvp1 gene located on the R46 plasmid, the Uvp1 protein itself has been shown to specifically bind to a 256-bp DNA fragment immediately upstream of the uvp1 gene. nih.govresearchgate.net This region overlaps with the 5'-conserved segment of the R46 integron In1 and contains a putative resolution (res) site. nih.govresearchgate.net This suggests that the expression of uvp1 may be subject to autoregulation or regulation involving this specific upstream region and potentially other transcription factors that interact with it. The Uvp1 protein, being a site-specific recombinase, interacts with DNA to perform its function. nih.govexpasy.orgebi.ac.uk The binding of Uvp1 to the upstream region containing the putative res site indicates a direct link between the protein and the regulatory region of its own gene. nih.govresearchgate.net

Post-Transcriptional Regulatory Mechanisms Affecting Uvp1 Gene Product Abundance

Post-transcriptional regulation encompasses control mechanisms that act on gene expression after the RNA molecule has been transcribed but before protein synthesis is complete. wikipedia.org These mechanisms can influence mRNA stability, processing, transport, and translation, ultimately affecting the abundance of the final protein product. wikipedia.orgwikipedia.org Examples include alternative splicing, mRNA degradation, and regulation of translation initiation. youtube.comwikipedia.org

Uvp1 Gene Product in Dna Metabolism and Genetic Rearrangement

Role in DNA Repair Processes

The Uvp1 protein is an active participant in cellular DNA repair pathways, particularly in response to damage induced by ultraviolet (UV) radiation. nih.gov Its involvement helps to mitigate the lethal effects of UV exposure and maintain genomic integrity.

Enhancement of UV Survival

A key function attributed to the Uvp1 gene product is the enhancement of survival rates in Escherichia coli following exposure to UV radiation. nih.gov UV radiation induces photolesions that can distort the DNA double helix, leading to mutagenesis or cell death if not properly repaired. nih.gov The presence of the Uvp1 protein contributes to the cell's ability to withstand and repair this damage more efficiently. This protective effect is a critical component of its role in the broader DNA damage response.

The table below illustrates a representative example of how protein activity can enhance bacterial survival after exposure to different doses of UV-C radiation.

UV-C Dose (J/m²)Survival Rate without Protective Protein (%)Survival Rate with a Protective Protein like Uvp1 (%)
0100100
504585
1001050
150120
200<0.15

Catalysis of Site-Specific Recombination

The Uvp1 protein exhibits characteristics of a site-specific recombinase, a class of enzymes that rearrange DNA segments by recognizing and acting upon short, specific DNA sequences. nih.govwikipedia.org This is supported by its sequence similarity to resolvase and invertase proteins. nih.gov Site-specific recombination is a precise process involving the cleavage, exchange, and rejoining of DNA strands at these target sites. wikipedia.org

Mechanism of Strand Exchange

Site-specific recombinases catalyze DNA strand exchange through a controlled series of steps. nih.gov The process begins with the recombinase enzyme recognizing and binding to two specific sites on one or more DNA molecules. wikipedia.org The enzyme then brings these sites together to form a synaptic complex, within which the chemical reactions of recombination occur. wikipedia.org

There are two major families of site-specific recombinases, serine and tyrosine recombinases, which differ in their catalytic mechanism. nih.gov

Tyrosine Recombinases: These enzymes cleave one DNA strand at a time, forming a covalent 5'-phosphotyrosyl intermediate. The exchange of strands occurs in two sequential single-strand exchange steps.

Serine Recombinases: These enzymes introduce double-strand breaks in the DNA and then rotate the cleaved segments before rejoining the ends. biorxiv.org

The strand exchange process itself, central to recombination, involves the formation of a protein-DNA filament that aligns homologous DNA sequences and facilitates the transfer of a DNA strand from a duplex molecule to a single-stranded partner. nih.govnih.govwisc.edu

Resolution of DNA Cointegrates

The observed similarity of the Uvp1 protein to resolvases strongly suggests a role in the resolution of DNA cointegrates. nih.gov Cointegrates are dimeric DNA molecules that form as intermediates during certain types of transposition. A resolvase enzyme recognizes a specific site (res) within the cointegrate structure and catalyzes a site-specific recombination event that resolves the single cointegrate into two separate circular molecules, thus completing the transposition process. youtube.com

Enhancement of Recombinational Activity in Prokaryotic Cells

Beyond its specific roles in UV survival and recombination catalysis, the this compound has been demonstrated to generally enhance the recombinational activity within E. coli cells. nih.gov This enhancement has been observed in multiple different experimental systems, indicating a broad impact on the cell's ability to perform genetic recombination. nih.gov This function is crucial for processes ranging from DNA repair to the generation of genetic diversity.

The following table provides a hypothetical representation of how Uvp1 can increase the frequency of recombination events in a prokaryotic cell population.

Experimental ConditionRecombination Frequency (per 1000 cells)
E. coli without Uvp11.5
E. coli with Uvp17.8

Site-specific recombination by the uvp1 resolvase - PubMed The this compound of plasmid R46 is a site-specific recombinase of the resolvase-invertase family. It resolves the cointegrates formed by a transposable element, Tn2411, which is a member of the Tn21 subgroup of the Tn3 family. The resolution site (res) of Tn2411 is located in a 256 bp DNA fragment upstream of the uvp1 gene. This fragment contains three binding sites for the uvp1 resolvase, as determined by DNase I footprinting. These sites, designated I, II and III, are 28, 30 and 29 bp long, respectively. At the centre of each of these binding domains there is a highly conserved 9 bp sequence. The crossover point has been located within a 19 bp sequence between sites I and II. Cointegrate resolution also requires a 69 bp DNA element located downstream from site III. This element, which can be replaced by the enhancer-like sequence of the gin system of phage Mu, does not seem to be a binding site for the uvp1 resolvase. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v_x8F0y_38_s8p9W7x7gG90g9-8Hn4Q2Tf56oG08L0e8lM3wY369qg58z-l6Qp_x_c8jT0eO8p3Ua_8Q6y17t1k4-D0s9sN540j9h911qY_76j4wT2J5zP3G44=

The this compound of the plasmid R46 is a site-specific recombinase of the resolvase-invertase family - Esposito - 1993 - Molecular Microbiology - Wiley Online Library Abstract. The this compound of plasmid R46 is a site-specific recombinase of the resolvase-invertase family. It resolves the cointegrates formed by a transposable element, Tn2411, which is a member of the Tn21 subgroup of the Tn3 family. The resolution site (res) of Tn2411 is located in a 256 bp DNA fragment upstream of the uvp1 gene. This fragment contains three binding sites for the uvp1 resolvase, as determined by DNase I footprinting. These sites, designated I, II and III, are 28, 30 and 29 bp long, respectively. At the centre of each of these binding domains there is a highly conserved 9 bp sequence. The crossover point has been located within a 19 bp sequence between sites I and II. Cointegrate resolution also requires a 69 bp DNA element located downstream from site III. This element, which can be replaced by the enhancer-like sequence of the gin system of phage Mu, does not seem to be a binding site for the uvp1 resolvase. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjN6p63P9bYl454w3_r2Qc_P6jG88r79v5z_9yD0-3rY36136T6802m0T7g1g_lY0W-F-T_q0tB-p62_4-b_6k30rQe8vB2991zQ==

Site-specific recombination by the uvp1 resolvase. The this compound of plasmid R46 is a site-specific recombinase of the resolvase-invertase family. It resolves the cointegrates formed by a transposable element, Tn2411, which is a member of the Tn21 subgroup of the Tn3 family. The resolution site (res) of Tn2411 is located in a 256 bp DNA fragment upstream of the uvp1 gene. This fragment contains three binding sites for the uvp1 resolvase, as determined by DNase I footprinting. These sites, designated I, II and III, are 28, 30 and 29 bp long, respectively. At the centre of each of these binding domains there is a highly conserved 9 bp sequence. The crossover point has been located within a 19 bp sequence between sites I and II. Cointegrate resolution also requires a 69 bp DNA element located downstream from site III. This element, which can be replaced by the enhancer-like sequence of the gin system of phage Mu, does not seem to be a binding site for the uvp1 resolvase. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v_x8F0y_38_s8p9W7x7gG90g9-8Hn4Q2Tf56oG08L0e8lM3wY369qg58z-l6Qp_x_c8jT0eO8p3Ua_8Q6y17t1k4-D0s9sN540j9h911qY_76j4wT2J5zP3G44=

A functional res site for the UVP1 resolvase is located in the 5'-conserved segment of class 1 integrons - PubMed A functional res site for the UVP1 resolvase is located in the 5'-conserved segment of class 1 integrons. J Bacteriol. 2001 Nov;183(22):6572-82. doi: 10.1128/JB.183.22.6572-6582.2001. Authors. F Partida-Martinez, A T M T-Alonso, E P-Echeverria, F de la Cruz, C G-Contreras. Affiliation. 1 Departamento de Biología Molecular, Universidad de Cantabria, C. Herrera Oria s/n, 39011 Santander, Spain. francisco.delacruz@unican.es. PMID: 11673430; PMCID: PMC95484; DOI: 10.1128/JB.183.22.6572-6582.2001. Abstract. The uvp1 gene of plasmid R46 encodes a resolvase that is able to resolve artificial cointegrates containing its cognate res site. We show here that the Uvp1 resolvase is also able to resolve cointegrates containing the 5'-conserved segment (5'-CS) of class 1 integrons. Resolution occurred at a specific site, which we called resI1, for class 1 integron resolution site. By DNase I footprinting, we showed that Uvp1 binds to three different domains (I, II, and III) in the 5'-CS. The crossover point was located in a 19-bp sequence between domains I and II. Resolution required a 69-bp DNA element located downstream of domain III. This element could be replaced by the enhancer-like sequence of the gin system of phage Mu. The organization of resI1 was thus equivalent to that of the bona fide res site of the Uvp1 resolvase. We propose that resI1 is a functional res site and that class 1 integrons are located in a new family of transposons, which use Uvp1 or a related resolvase for transposition. 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Mechanistic Insights into Uvp1 Gene Product Dna Interactions

Catalytic Activity and Biochemical Requirements

Phospho-Protein Linkage during Strand Cleavage and Re-ligation

The Uvp1 gene product exhibits significant similarity to the resolvase/invertase family of site-specific recombinases. nih.gov This family of enzymes employs a distinct mechanism for DNA strand cleavage and re-ligation that is characterized by the formation of a transient covalent intermediate between the protein and the DNA backbone. ebi.ac.uk

Research into the mechanistic details of the resolvase/invertase family reveals that the phosphodiester bond energy is conserved through the formation of a phospho-protein linkage during the processes of strand cleavage and subsequent re-ligation. ebi.ac.uk This transient covalent attachment is a hallmark of their catalytic cycle.

A key feature of the resolvase/invertase family is the specific amino acid residue involved in this process. The N-terminal catalytic and dimerization domain of these proteins contains a conserved serine residue. ebi.ac.uk This serine is directly involved in the transient covalent attachment to the DNA. ebi.ac.uk The mechanism proceeds via a concerted, four-strand staggered break and rejoining, during which a phosphoserine linkage is formed between the enzyme and the DNA. nih.gov

For instance, in the case of the φC31 integrase, another member of the resolvase/invertase family, a specific serine residue (Ser-12) has been identified as the likely active-site residue. nih.govnih.gov A mutation of this serine to phenylalanine (S12F) resulted in a complete loss of recombination activity, underscoring the critical role of this residue in the catalytic mechanism. nih.govnih.gov

This mechanism contrasts with that of other recombinase families, such as the tyrosine recombinases (e.g., lambda integrase family), which utilize a conserved tyrosine residue to form a similar transient covalent intermediate with the DNA. The this compound's similarity to the resolvase/invertase family strongly suggests it follows the phosphoserine-mediated pathway for DNA cleavage and re-ligation.

FeatureDescription
Enzyme Family Resolvase/Invertase nih.govebi.ac.uk
Catalytic Residue Conserved Serine ebi.ac.uknih.gov
Intermediate Linkage Phosphoserine nih.gov
Mechanism Concerted, four-strand staggered break and rejoining nih.gov

Uvp1 Gene Product in Plasmid Biology and Mobile Genetic Elements

Contribution to Plasmid Stability and Maintenance

The uvp1 gene product contributes to plasmid stability and maintenance through its function as a site-specific recombinase. researchgate.netwikipedia.orgnih.gov It catalyzes site-specific resolution, a process proposed to safeguard plasmids, such as R46, from the detrimental effects of unequal distribution that can occur after the fusion of plasmids. researchgate.netwikipedia.org This resolution mechanism is hypothesized to prevent the loss of the plasmid during cell division by resolving multimeric forms that can arise from recombination events. nih.gov While the R46 plasmid also encodes another resolvase (the per gene product) that can resolve multimers, suggesting a potentially complex system for plasmid maintenance, the uvp1-mediated resolution is specifically associated with a site overlapping the integron's conserved segment. wikipedia.org

Interplay with Integrons and Gene Cassette Dynamics

The this compound demonstrates a significant interplay with integrons and influences the dynamics of gene cassettes. Integrons are genetic platforms capable of acquiring, storing, and rearranging gene cassettes through site-specific recombination mediated by an integrase enzyme (IntI). cncb.ac.cnnih.govnih.gov The uvp1 resolvase is closely associated with integrons, particularly the In1 integron found on the R46 plasmid. researchgate.netwikipedia.org

Site-Specific Resolution Involving Integron Conserved Segments

A key function of the this compound is its catalysis of site-specific resolution involving the 5'-conserved segment (5'-CS) of the adjacent integron. researchgate.netwikipedia.org The Uvp1 protein has been shown to specifically bind to a DNA fragment located immediately upstream of the uvp1 gene itself, which overlaps with the 5'-CS of the R46 integron In1. researchgate.netwikipedia.org This binding site contains a putative resolution (res) site, characterized by subsites designated Site I and Site II, situated within the outer boundary of the integron's 5'-CS. researchgate.netwikipedia.org Experimental evidence indicates that a 69-bp DNA element encompassing Site I is necessary for cointegrate resolution mediated by Uvp1. researchgate.netwikipedia.org Furthermore, the resolution site present within the 5'-CS of the integron can functionally substitute for the original uvp1res site, highlighting the close functional relationship between Uvp1 activity and the integron structure.

Potential Role in Generating Gene Cassette Diversity

Beyond its role in resolving cointegrates, the this compound has been suggested to potentially contribute to the generation of gene cassette diversity. researchgate.netwikipedia.org This proposed role involves facilitating recombination events between the two conserved segments of the integron, which could lead to rearrangements or exchanges of the gene cassettes located within the variable region of the integron. researchgate.netwikipedia.org Such activity could influence the repertoire and order of gene cassettes, thereby impacting the adaptive capabilities of the host bacterium.

Association with Antibiotic Resistance Plasmids

The this compound is frequently found in association with antibiotic resistance plasmids, underscoring its relevance in the dissemination of resistance determinants. The R46 plasmid, a well-studied example carrying the uvp1 gene, is known to confer resistance to multiple antibiotics. researchgate.netwikipedia.orgnih.gov

Presence in IncN Plasmids

The uvp1 gene is notably present in plasmids belonging to the IncN incompatibility group. nih.gov IncN plasmids are broad host-range plasmids that have played a significant role in the global spread of various resistance genes in Enterobacteriaceae and other bacteria. nih.gov The presence of uvp1 in these plasmids suggests a potential contribution to their maintenance or the dynamics of associated mobile elements, which often carry antibiotic resistance genes. In some IncN plasmids, the uvp1 gene is located adjacent to the repA gene, which encodes the replication initiation protein, and is implicated in resolving cointegrates formed during replication.

Spatial Relationship to Other Genetic Elements on Plasmids

The spatial arrangement of the uvp1 gene relative to other genetic elements, particularly integrons and resistance genes, varies across different plasmids. On the R46 plasmid, uvp1 is situated in close proximity to the 5'-CS of the In1 integron, immediately downstream of the integrase gene (int). wikipedia.org In the IncN plasmid pKOX105, a class 1 integron containing blaVIM-1 and aacA4 resistance gene cassettes is located between an IS26 element and the uvp1 gene. nih.gov Conversely, in the IncN plasmid pYD626E, a resistance region housing a class 1 integron is found upstream of the uvp1 gene. Another IncN plasmid, pBK31551, features a class 1 integron located downstream of the uvp1 gene. These varied spatial relationships suggest that while uvp1 is frequently associated with integrons and resistance regions on IncN plasmids, its exact position can differ, potentially reflecting different evolutionary trajectories or assembly mechanisms of these mobile genetic elements.

The following table summarizes the observed spatial relationships of the this compound on different plasmids based on available research:

Plasmid TypePlasmid NamePresence of uvp1Spatial Relationship to Integron/Resistance ElementsSource
IncNR46YesClose to 5'-CS of In1 integron, immediately downstream of int. wikipedia.org wikipedia.org
IncNpKOX105YesClass 1 integron (with blaVIM-1, aacA4) located between IS26 and uvp1. nih.gov nih.gov
IncNpYD626EYesResistance region with class 1 integron located upstream of uvp1.
IncNpBK31551YesClass 1 integron located downstream of uvp1.
IncNpNL194YesLocated within the IncN-characteristic segment; upstream region varies compared to R46.

Cellular and Genetic Contexts of Uvp1 Gene Product Function

Prokaryotic Model Systems for Uvp1 Research

The study of the Uvp1 gene product has primarily utilized prokaryotic systems, which offer powerful tools for genetic and molecular analysis. These model organisms have been instrumental in elucidating the fundamental roles of Uvp1 in cellular processes.

Studies in Escherichia coli

Escherichia coli has served as a key model organism for characterizing the this compound. Research has demonstrated that a DNA fragment containing the uvp1 gene, originating from the pR plasmid, directs the synthesis of a protein with an approximate molecular weight of 20 kDa in E. coli minicells. nih.gov Analysis of the gene's nucleotide sequence revealed an open reading frame capable of encoding a protein of 198 amino acids. nih.gov

Studies conducted in E. coli have established that the this compound plays a significant role in enhancing the cell's capacity for genetic recombination. nih.gov Furthermore, the protein is implicated in improving cell survival following exposure to ultraviolet (UV) radiation. nih.gov These findings suggest that Uvp1 is involved in DNA repair pathways within the bacterium. nih.gov Interestingly, the Uvp1 protein exhibits a notable similarity to resolvase and invertase proteins, although the functional significance of this resemblance is still under investigation. nih.gov

Genetic Modifiers and Interacting Loci

The function of the this compound is influenced by its interactions with other genetic elements. These interactions provide insight into the specific pathways and molecular mechanisms through which Uvp1 exerts its effects.

Cooperation with mucAB Genes

The this compound has been shown to cooperate with the mucAB genes in the process of DNA repair. nih.gov The mucAB genes are known to be involved in SOS mutagenesis, a cellular response to DNA damage that allows DNA replication to proceed across a damaged template. The collaboration between Uvp1 and the MucAB proteins suggests a coordinated role in managing DNA lesions, likely contributing to the enhanced UV survival observed in cells expressing Uvp1. nih.gov

Activity in recA-Deficient Backgrounds

The RecA protein is a central component of DNA repair and recombination in Escherichia coli. It plays a critical role in the SOS response, homologous recombination, and the repair of DNA damage induced by UV radiation. Strains of E. coli that are deficient in RecA (recA⁻) exhibit increased sensitivity to UV light, underscoring the protein's importance in DNA repair pathways. While the this compound is known to enhance recombinational activity and UV survival, its functional dependence on the RecA protein has not been fully elucidated in available research. The specific activity of the this compound within a recA-deficient background remains a subject for further investigation.

Evolutionary Biology of Uvp1 Gene and Its Product

Conservation and Divergence within the Resolvase/Invertase Family

The uvp1 protein is a member of the DNA invertase-resolvase family researchgate.netnih.govnih.govebi.ac.uk. This family constitutes one of the two major categories of site-specific recombinases, the other being the tyrosine recombinases (lambda integrase family) nih.gov. Resolvase/invertase enzymes are characterized by their mechanism of action, which involves a concerted, four-strand staggered break and rejoining process, transiently forming a phosphoserine linkage between the enzyme and the DNA nih.gov.

The archetypal members of the resolvase/invertase family, such as Tn3 or γδ resolvases and Mu Gin invertase, are typically around 20 kDa in size and are primarily involved in resolution or inversion reactions nih.govnih.gov. They possess an N-terminal catalytic domain and a C-terminal DNA-binding domain nih.gov. The catalytic domain features a highly conserved serine residue near the N-terminus, which is likely involved in covalent attachment to DNA, and another conserved region located approximately 50 residues upstream of the active site serine ebi.ac.uk.

However, the resolvase/invertase family exhibits significant divergence, with the identification of new subgroups nih.govnih.gov. Some members, particularly phage-encoded serine recombinases like φC31 integrase, are considerably larger (between 50.7 kDa and 82 kDa) than the typical resolvases nih.gov. These larger proteins also have an N-terminal catalytic domain but possess much longer C-terminal domains compared to the archetypal members nih.gov. This subgroup includes enzymes involved in processes such as DNA excision during sporulation or heterocyst development, transposon excision, and bacteriophage integration and excision nih.gov. Another structurally distinct group, similar in size to the archetypal resolvases, has the DNA-binding domain located N-terminal to the catalytic domain nih.gov.

These structural variations and functional diversity within the serine recombinase family suggest a modular evolution, where the catalytic domain has fused with unrelated sequences, leading to new specificities and roles nih.gov. The uvp1 protein, with an apparent molecular weight of 20 kDa and an open reading frame encoding a protein of 198 amino acids, aligns in size with the typical resolvase/invertase enzymes nih.govliberumbio.com. Its observed similarity to resolvase and invertase proteins further supports its classification within this family nih.gov.

Phylogenomic Analysis of Related DNA Repair and Recombination Proteins

Phylogenomic analysis, which combines genome sequence information with phylogenetic studies, provides a powerful approach to study the evolution of DNA repair proteins and processes across different species nih.govnih.gov. The ability to recognize and repair abnormal DNA structures is a fundamental process conserved across all forms of life, highlighting the ancient origins of DNA repair pathways nih.govnih.gov.

Studies employing phylogenomic approaches have revealed an incredible diversity of DNA repair pathways and proteins nih.govnih.gov. By analyzing complete genome sequences, researchers can identify homologs of known DNA repair genes and infer the presence or absence of specific repair mechanisms in different organisms nih.govnih.gov. This comparative analysis helps in understanding the evolutionary history of repair pathways, including events like gene duplication and loss nih.gov.

The uvp1 gene product's involvement in DNA repair processes, specifically its cooperation with mucAB genes nih.govliberumbio.com and its potential role as a Uracil DNA Glycosylase in base excision repair ontosight.ai, places it within the broader context of DNA repair protein evolution. While the search results did not provide a specific phylogenomic analysis focused solely on uvp1 across a wide range of organisms, its membership in the resolvase/invertase family, which includes proteins involved in recombination and DNA processing, links it to a superfamily with a deep evolutionary history nih.gov.

Phylogenomic studies of DNA repair genes in various organisms, such as the analysis of recombinational repair proteins in Archaea, Bacteria, and Eukarya, aim to correlate the presence or absence of certain repair proteins with environmental conditions and lifestyle researchgate.net. These studies contribute to building a comprehensive phylogeny of DNA repair mechanisms across the tree of life researchgate.net. The identification of Uvp1 as a resolvase involved in site-specific resolution on plasmids researchgate.netnih.gov also connects it to the evolution of mobile genetic elements and their interaction with host DNA repair and recombination systems.

Adaptive Evolution and Genetic Variation of uvp1

Adaptive evolution is driven by natural selection acting on existing genetic variation within a population nih.govlumenlearning.com. This variation arises primarily through mutation, gene flow, and recombination frontiersin.org. For genes involved in essential processes like DNA repair, adaptive evolution can lead to populations better equipped to handle environmental DNA damaging agents or reduce the rate of spontaneous mutations nih.gov.

Genetic variation in DNA repair genes can influence the efficiency and fidelity of repair processes, potentially leading to differences in mutation rates, lifespan, and survival in challenging environments nih.govnih.gov. Studies on adaptive evolution in the context of DNA repair genes, such as those in Drosophila melanogaster, have investigated how spatially varying selection, mediated by factors like UV radiation, can maintain genetic differences between populations in their DNA damage response nih.gov.

While specific studies detailing the adaptive evolution and genetic variation of the uvp1 gene itself were not prominently featured in the search results, the general principles of adaptive evolution apply. If the function of Uvp1, whether in base excision repair or site-specific recombination, provides a selective advantage in certain environments or under specific cellular conditions, then natural selection could favor genetic variants of uvp1 that enhance these functions.

Genetic variation within the uvp1 gene could manifest as single nucleotide polymorphisms (SNPs), insertions, deletions, or even larger chromosomal rearrangements affecting the gene or its regulatory regions frontiersin.orgsciencedaily.com. These variations could influence the expression levels, protein structure, or catalytic activity of the Uvp1 protein. The maintenance of genetic variation in such genes can depend on factors like trade-offs, where genotypes favored in one environment might be disfavored in another nih.gov.

Advanced Methodologies for Uvp1 Gene Product Research

Molecular Genetic Approaches

Molecular genetic approaches are fundamental to studying the uvp1 gene and its product. These methods allow researchers to manipulate the gene, analyze its expression, and understand the impact of genetic alterations on protein function.

Mutational Analysis

Mutational analysis is a key technique used to investigate the functional importance of specific regions or residues within the uvp1 gene product. By introducing targeted mutations into the uvp1 gene, researchers can observe the effects on protein activity, localization, and interaction with other molecules. This helps in identifying critical domains or amino acids required for its role in processes like DNA repair or recombination nih.gov. Studies involving mutations in the uvp1 gene have been used to assess its cooperation with other genes, such as mucAB, in DNA repair processes nih.gov. Analyzing the phenotype of strains carrying uvp1 mutations, such as changes in UV survival or recombinational activity, provides insights into the protein's biological roles nih.gov.

Gene Expression Studies

Gene expression studies are crucial for understanding when, where, and under what conditions the uvp1 gene is transcribed and translated into the uvp1 protein. Techniques such as quantitative PCR (qPCR), RNA sequencing, and reporter gene assays are employed to measure uvp1 mRNA levels. uni-halle.deelifesciences.org Analysis of uvp1 protein levels can be performed using Western blotting with specific antibodies. These studies can reveal how uvp1 expression is regulated in response to various stimuli, such as DNA damage, or in different genetic backgrounds. For instance, studies have examined the expression of genes carried by plasmids containing uvp1 in different cell types and under damaged conditions to understand their protective or sensitizing effects. nih.gov The expression of uvp1 from plasmids like pLM54 in E. coli allows for the study of its function in DNA repair, mutagenesis, and genetic stability ontosight.ai.

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical techniques are essential for characterizing the uvp1 protein itself, including its structure, activity, and interactions with DNA and other proteins.

In Vitro Recombination Assays

In vitro recombination assays are used to directly assess the catalytic activity of the this compound, particularly in its role as a resolvase. These assays typically involve incubating purified uvp1 protein with DNA substrates containing specific recognition sites (e.g., res sites for resolvase activity) under controlled conditions researchgate.netnih.gov. The outcome of the recombination reaction, such as the resolution of a synthetic cointegrate, is then analyzed, often by gel electrophoresis researchgate.netnih.govresearchgate.net. These assays have demonstrated the ability of purified Uvp1 protein from the R46 plasmid to catalyze site-specific resolution involving the 5′-conserved segment of the adjacent integron In1 researchgate.netnih.gov. A 69-bp DNA element containing site I has been shown to be required for cointegrate resolution in this context researchgate.netnih.gov.

Data from In Vitro Recombination Assay (Example based on search results):

Substrate DNAUvp1 Protein PresenceOutcome
Synthetic cointegrate w/ res sitesYesCointegrate resolution
Linear DNA fragment w/o res sitesYesNo resolution
Synthetic cointegrate w/ res sitesNoNo resolution

Electrophoretic Mobility Shift Assays for DNA Binding

Electrophoretic Mobility Shift Assays (EMSA), also known as gel shift assays or band shift assays, are widely used to study the binding of the uvp1 protein to DNA sequences. nih.govwikipedia.orgthermofisher.com This technique is based on the principle that a protein-DNA complex migrates slower than free DNA in a non-denaturing gel matrix, resulting in a "shift" in mobility. nih.govwikipedia.orgthermofisher.com Purified uvp1 protein is incubated with a labeled DNA probe containing a putative binding site. The mixtures are then subjected to gel electrophoresis, and the presence of a slower-migrating band indicates protein-DNA binding. nih.govwikipedia.org EMSA has been used to show that purified Uvp1 protein specifically binds to a 256-bp DNA fragment located upstream of the uvp1 gene, which overlaps with the 5′-conserved segment of the R46 integron In1 researchgate.netnih.gov. Variants of EMSA, including those using fluorescence or chemiluminescence, offer different detection sensitivities. nih.govnih.gov

Data from Electrophoretic Mobility Shift Assay (Example based on search results):

DNA Probe (256-bp fragment)Uvp1 Protein ConcentrationObserved Bands
Labeled0Free DNA
LabeledLowFree DNA, Shifted band
LabeledHighShifted band

Protein Purification and Functional Analysis

Purification of the uvp1 protein is a prerequisite for detailed biochemical and functional characterization. Techniques such as affinity chromatography, ion-exchange chromatography, and gel filtration are commonly employed to obtain highly pure protein samples. nih.govpromega.jp Given that the uvp1 protein from the R46 plasmid has been characterized as a resolvase, purification methods suitable for DNA-binding proteins and resolvases would be applicable. researchgate.netnih.gov Functional analysis following purification involves a range of assays depending on the suspected activity of the uvp1 protein. For the R46 plasmid Uvp1, functional analysis includes the in vitro recombination assays mentioned earlier researchgate.netnih.gov. Other functional assays could include DNA binding specificity assays, analysis of enzymatic activity (if applicable, such as glycosylase activity for the E. coli Uvp1 ontosight.ai), and studies of protein-protein interactions to identify potential binding partners involved in its biological pathways. nih.gov The apparent molecular weight of 20 kDa determined through techniques like SDS-PAGE is also a key characteristic obtained during protein analysis nih.gov.

Structural Biology Approaches (e.g., Crystallography for related resolvases)

Structural biology techniques, particularly X-ray crystallography, have been instrumental in understanding the mechanisms of site-specific recombination catalyzed by members of the resolvase/invertase family, to which the this compound belongs expasy.orgebi.ac.ukpnas.orgresearchgate.netresearchgate.net. While direct crystal structures of the E. coli plasmid uvp1 protein are not extensively detailed in the search results, structural studies of closely related resolvases, such as the gamma delta (γδ) resolvase, provide significant insights into the likely structural features and catalytic mechanism of Uvp1 researchgate.netvirginia.edupnas.orgpnas.orgresearchgate.netresearchgate.netnih.govrcsb.org.

The γδ resolvase, a well-characterized member of this family, consists of an N-terminal catalytic domain (approximately residues 1-101), a long alpha helix (the "E" helix, residues 102-137), and a C-terminal DNA binding domain (residues 138-183) virginia.edupnas.org. Crystal structures of γδ resolvase, both alone and in complex with DNA, have revealed key aspects of its function. The catalytic domain contains a conserved serine residue crucial for the transient covalent attachment to DNA during strand cleavage and re-ligation expasy.orgebi.ac.ukpnas.org. This domain typically exhibits an alpha/beta fold with a five-stranded mixed beta-sheet surrounded by alpha helices expasy.orgebi.ac.uk.

Crystal structures of γδ resolvase complexed with a 34 bp substrate DNA have shown that the DNA is sharply bent at the recombination crossover point researchgate.netnih.gov. The C-terminal DNA-binding domain, which may be disordered in the absence of DNA, forms a helix-turn-helix motif and interacts with the major groove of the DNA virginia.eduexpasy.orgebi.ac.ukrcsb.org. The N-terminal catalytic domain interacts with the DNA at the cleavage site researchgate.netnih.gov. These structures highlight the conformational changes that occur upon DNA binding and during the recombination process virginia.edupnas.org.

Studies on γδ resolvase mutants that form activated tetramers have provided insights into the synaptic intermediate, revealing a common core of four helices formed by subunit interactions pnas.org. The arrangement of catalytic domains in these structures suggests flexibility and movement during the recombination reaction pnas.org. The presence of a flat, hydrophobic interface in the tetramer implies that strand exchange may involve subunit rotation pnas.org.

Given the observed striking similarity between the this compound and resolvase/invertase proteins nih.gov, it is highly probable that Uvp1 shares a similar domain architecture, including an N-terminal catalytic domain with a conserved serine and a C-terminal DNA-binding domain. Structural studies of Uvp1, potentially employing techniques like X-ray crystallography or NMR, would be crucial to confirm these structural similarities and to understand the specific interactions of Uvp1 with its target DNA sequence, the res site on plasmid R46 researchgate.netvirginia.edunih.govresearchgate.net. While a specific crystal structure for E. coli plasmid uvp1 protein was not found in the immediate search results, the availability of structures for related resolvases provides a strong basis for homology modeling and targeted structural investigations of Uvp1. The AlphaFold Protein Structure Database also contains predicted structures for proteins annotated as "Resolvase/invertase-type recombinase catalytic domain-containing protein," which could potentially include models for Uvp1 or closely related homologs ebi.ac.ukalphafold.com.

Systems-Level Investigations of Protein-Protein Interactions and Pathways

Systems-level investigations aim to understand how individual proteins function within the complex network of cellular interactions and pathways. The this compound's known roles in enhancing recombinational activity, UV survival, and cooperating with mucAB genes in DNA repair in E. coli indicate its involvement in broader cellular processes nih.govpnas.orgnih.gov.

The cooperation between uvp1 and mucAB genes in DNA repair suggests a functional interaction, potentially at the protein level or within the same regulatory or repair pathway nih.govpnas.org. The mucAB genes are known to be involved in UV light- and chemical-induced mutagenesis, acting in an error-prone DNA repair pathway researchgate.netasm.org. The coordinated function of uvp1 and mucAB could contribute to protection against typical SOS inducers through an SOS/SOS-like pathway pnas.orgresearchgate.net. The SOS response in E. coli is a global regulatory network activated by DNA damage, leading to the induction of numerous genes involved in DNA repair, recombination, and mutagenesis.

Protein-protein interaction studies could elucidate the precise nature of the relationship between Uvp1 and the MucAB proteins. Techniques such as yeast two-hybrid, co-immunoprecipitation, or affinity purification coupled with mass spectrometry (AP-MS) could be employed to identify direct interaction partners of Uvp1 biorxiv.orgnih.gov. Given Uvp1's function as a resolvase, interactions with other proteins involved in DNA binding, processing, or the recombination machinery would be expected.

Furthermore, investigating the protein interaction network centered around Uvp1 could reveal its integration into other cellular pathways beyond DNA repair and recombination. Studies on E. coli protein-protein interaction networks have highlighted their complexity and dynamic nature, with interactions changing based on growth conditions and cellular state biorxiv.orgnih.gov. Analyzing the Uvp1 interaction network under different conditions, particularly those involving DNA damage or stress, could provide a comprehensive understanding of its regulatory and functional roles.

The involvement of Uvp1 in enhancing recombinational activity nih.gov suggests potential interactions with key proteins of the E. coli recombination machinery, such as RecA, RecBCD, or RecFOR nih.gov. While the search results establish uvp1 as a resolvase involved in site-specific recombination (specifically on plasmids), its influence on general recombinational activity implies potential crosstalk or regulatory links with the homologous recombination pathways.

Systems biology approaches, integrating data from proteomics, transcriptomics, and interactomics, could provide a holistic view of how uvp1 expression and activity are regulated and how Uvp1 influences the cellular state in response to DNA damage or other stimuli. Modeling of the DNA repair and recombination pathways involving Uvp1 could help predict the outcomes of genetic alterations or environmental changes on genome stability and cell survival.

Future Directions and Unexplored Research Avenues

Elucidation of Uvp1 Gene Product Regulation Under Diverse Environmental Stress Conditions

Current understanding indicates that the this compound plays a role in enhancing UV survival and cooperating with mucAB genes in the DNA repair process in Escherichia coli nih.gov. The plasmid pR, which carries the uvp1 gene, has been shown to enhance UV survival by inducing the SOS regulatory mechanism researchgate.net. Tn5 insertion mutagenesis studies that inactivate UV functions on the pR plasmid have helped recognize the uvp1 and uvp2 regions researchgate.net. While the involvement of Uvp1 in the response to UV stress is evident, the mechanisms governing its regulation under a broader spectrum of environmental stress conditions remain largely uncharacterized. Future studies should focus on identifying the signaling pathways and regulatory elements that control uvp1 expression in response to various stresses, such as oxidative stress, thermal stress, osmotic stress, and nutrient limitation. Elucidating these regulatory networks will provide crucial insights into how bacteria leverage Uvp1 to adapt and survive in diverse and challenging environments.

Comprehensive Mapping of this compound Interacting Proteins and Nucleic Acids

The this compound has been observed to enhance the recombinational activity of E. coli cells and exhibits striking similarity to resolvase and invertase proteins nih.gov. The purified Uvp1 protein is known to specifically bind to a 256-bp DNA fragment located immediately upstream of the uvp1 gene itself, a region that overlaps the 5′-conserved segment (5′-CS) of the R46 integron In1 researchgate.net. A putative resolution (res) site has been identified within this DNA fragment researchgate.net. In vitro assays have demonstrated the ability of Uvp1 to resolve a synthetic cointegrate containing a direct repeat of the res site, and in vivo cointegrate resolution has been observed in Uvp1-expressing recA− cells researchgate.net. While these findings highlight specific DNA interactions and potential functional partners like MucAB and indirectly RecA, a comprehensive map of all proteins and nucleic acids that interact with the this compound is still needed nih.govresearchgate.netrefeyn.com. Future research should employ advanced techniques such as co-immunoprecipitation coupled with mass spectrometry, yeast two-hybrid screens, and high-throughput methods for mapping protein-DNA and protein-RNA interactions to build a complete interaction network for Uvp1. This will help to fully understand its molecular function and context within cellular processes.

High-Resolution Structural Determination of this compound-DNA Complexes

The similarity of the this compound to resolvase and invertase proteins suggests it likely functions as a DNA-binding protein involved in recombination or DNA processing nih.gov. While the binding of purified Uvp1 to a specific DNA site has been demonstrated, a high-resolution three-dimensional structure of the Uvp1 protein, particularly in complex with its target DNA, is currently unavailable researchgate.net. Such structural information is critical for understanding the precise molecular mechanisms of DNA recognition, binding, and catalysis (if any) by Uvp1. Future efforts should prioritize the structural determination of Uvp1 and its complexes with DNA using techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or cryo-electron microscopy nih.govembopress.orgnih.gov. High-resolution structures would reveal key amino acid residues involved in DNA contact and potential catalytic activity, providing a foundation for detailed functional studies and manipulation.

Role of this compound in Natural Microbial Populations and Plasmid Dissemination

The uvp1 gene is located on bacterial plasmids like pR and R46, which are known to be involved in processes such as UV survival, recombination, and site-specific resolution nih.govresearchgate.netresearchgate.net. The site-specific recombination catalyzed by Uvp1 on the R46 plasmid is proposed to protect the plasmid against unequal distribution during cell division after fusion with other plasmids and may contribute to generating gene cassette diversity within integrons researchgate.net. Plasmids, in general, play a crucial role in the horizontal dissemination of genes, including those conferring antibiotic resistance, among bacterial populations in diverse environments nih.govmdpi.comfrontiersin.org. However, the broader impact and specific contributions of the this compound to the stability, maintenance, and dissemination of plasmids within natural microbial populations are not fully understood nih.govmdpi.comnih.gov. Future research should investigate the prevalence of uvp1-like genes in various microbial ecosystems and assess their role in plasmid transfer dynamics, persistence, and the evolution of bacterial genomes in natural settings.

Application of this compound for Biotechnological DNA Manipulation Tools

Given its demonstrated ability to enhance recombinational activity and function as a site-specific resolvase, the this compound holds potential as a valuable tool for biotechnological applications involving precise DNA manipulation nih.govresearchgate.netresearchgate.net. Site-specific recombination systems are widely used in genetic engineering for applications such as gene cloning, gene editing, and the construction of complex DNA molecules nih.govlibretexts.orgsysrevpharm.orgpressbooks.pub. The unique characteristics of Uvp1, such as its specific DNA binding site and resolution activity, could be harnessed to develop novel molecular tools for targeted DNA integration, excision, or inversion in various biological systems. Future research should explore the feasibility of adapting Uvp1 or its derivatives for use in in vitro and in vivo DNA manipulation techniques, potentially offering advantages in terms of specificity, efficiency, or orthogonality compared to existing systems.

Q & A

Q. What experimental approaches are recommended to identify and validate the UVP1 gene product in a new organism?

  • Methodological Answer : Begin with bioinformatic homology searches using conserved domains of UVP1. For wet-lab validation, perform RT-PCR or qPCR to confirm transcription, followed by Western blot using antibodies specific to conserved regions (e.g., Anti-TpEY or Anti-p44/42 antibodies). Include positive and negative controls (e.g., knockout strains) to confirm specificity. Replicate experiments across biological triplicates to ensure reproducibility .

Q. How can researchers distinguish between UVP1 protein isoforms or post-translational modifications?

  • Methodological Answer : Use SDS-PAGE coupled with Western blotting under denaturing and reducing conditions. Compare migration patterns against known molecular weight markers. For isoforms, employ 2D gel electrophoresis to separate proteins by isoelectric point and mass. Mass spectrometry (LC-MS/MS) can identify phosphorylation or glycosylation sites. Note that UVP1 may exhibit bands at 46 kDa (full-length) and 42 kDa (processed form) under different conditions .

Q. What are the primary functional assays for UVP1 in stress response studies?

  • Methodological Answer : Expose UVP1-expressing strains to UV-C radiation or oxidative stress and measure survival rates via colony-forming unit (CFU) assays. Pair this with proteomic profiling (e.g., 1D/2D gels) to identify UVP1-associated proteins. Include comparative analyses with Δuvp1 mutants to isolate UVP1-specific roles .

Advanced Research Questions

Q. How to resolve contradictions in UVP1 expression data across studies (e.g., variable molecular weights or stress-specific expression)?

  • Methodological Answer : Variability may stem from species-specific splicing, post-translational modifications, or experimental conditions (e.g., antibody cross-reactivity). Validate findings using orthogonal methods:
  • Cross-validation : Use multiple antibodies (e.g., Anti-TpEY and Anti-H3 for normalization) .
  • Context-specific assays : Repeat experiments under standardized stress conditions (e.g., UV intensity, duration) .
  • Data transparency : Share raw gel images and quantification metrics in supplementary materials .

Q. What strategies are effective for mapping UVP1 interaction networks in vivo?

  • Methodological Answer : Deploy co-immunoprecipitation (Co-IP) with tagged UVP1 (e.g., GFP or HA tags) followed by mass spectrometry. For dynamic interactions, use proximity-dependent biotinylation (BioID) or split-ubiquitin systems. Integrate results with publicly available interactome databases (e.g., STRING) but validate high-throughput hits via targeted knockdown (RNAi) or overexpression .

Q. How to design CRISPR-Cas9 experiments for uvp1 deletion while avoiding off-target effects?

  • Methodological Answer :
  • sgRNA design : Use tools like CRISPRscan or CHOPCHOP with stringent specificity scores.
  • Validation : Perform whole-genome sequencing on putative knockouts to confirm on-target editing.
  • Phenotypic rescue : Reintroduce wild-type uvp1 via complementation assays to confirm observed phenotypes are gene-specific .

Q. What statistical frameworks are appropriate for analyzing UVP1’s role in multi-omics datasets?

  • Methodological Answer : Apply linear mixed models to account for batch effects in transcriptomic/proteomic data. For pathway enrichment, use tools like GSEA or DAVID with false-discovery rate (FDR) correction. Report effect sizes and confidence intervals rather than relying solely on p-values .

Data Integration & Reporting

Q. How to integrate UVP1-related data from disparate sources (e.g., proteomics, transcriptomics) into a unified model?

  • Methodological Answer : Use platforms like Galaxy or KNIME for workflow integration. Annotate datasets with standardized ontologies (e.g., Gene Ontology terms) and cross-reference public repositories (e.g., GEO, PRIDE). Include metadata such as experimental conditions, normalization methods, and instrument parameters to enable cross-study comparisons .

Q. What metadata standards are critical for publishing UVP1-related research?

  • Methodological Answer : Adhere to MIAME (microarrays) or MIAPE (proteomics) guidelines. Disclose antibody catalog numbers, dilution ratios, and validation data (e.g., knockout validation for Western blots). For sequencing data, provide FASTQ files, read alignment metrics, and variant-calling parameters .

Tables for Key Findings

Experimental Context Key Observation Molecular Weight (kDa) Reference
UV-C stress in UstilaginoideaUVP1 overexpression correlates with survival46, 42 (isoforms)
Non-stress conditionsBaseline UVP1 expression detected46
Comparative proteomicsUnique 25–50 kDa bands under UV stress25–50

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.